Product packaging for 2,2'-Iminodiquinolin-8-ol(Cat. No.:CAS No. 85139-11-3)

2,2'-Iminodiquinolin-8-ol

Cat. No.: B2581928
CAS No.: 85139-11-3
M. Wt: 303.321
InChI Key: XODXDUUPXGKMFO-UHFFFAOYSA-N
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Description

Evolution of Quinoline-Based Ligands in Coordination Chemistry

Quinoline (B57606), a bicyclic aromatic heterocycle, has long been a fundamental building block in the synthesis of chelating agents. Its nitrogen atom provides a coordination site for metal ions. A pivotal development in this area was the introduction of the 8-hydroxyquinoline (B1678124) (oxine) moiety. 8-Hydroxyquinoline is a well-known chelating agent that forms stable complexes with a wide array of metal ions by coordinating through both its phenolic oxygen and quinoline nitrogen atoms. semanticscholar.orgjchemlett.com This ability to form a stable five-membered ring with a metal ion makes it a robust component in ligand design. jchemlett.com

Over time, chemists have sought to create more sophisticated ligands by incorporating multiple quinoline units into a single molecule to achieve higher denticity and pre-organized binding pockets for metal ions. This has led to the development of multidentate ligands that can wrap around a metal center, leading to complexes with high thermodynamic stability and kinetic inertness. aut.ac.nz The functionalization of the quinoline ring has become a key strategy, allowing for the fine-tuning of the electronic and steric properties of the resulting metal complexes. researchgate.net The introduction of linking groups between quinoline units, such as the imine bridge in 2,2'-Iminodiquinolin-8-ol, represents a sophisticated step in this evolution, creating ligands capable of enforcing specific coordination geometries upon metal ions.

Significance of the Iminodiquinoline Scaffold in Contemporary Chemical Synthesis

A molecular scaffold is a core structure from which a family of compounds can be built. mdpi.comnih.gov The iminodiquinoline scaffold, as exemplified by this compound, is significant due to the unique combination of structural features it presents. The fusion of two quinoline systems via an imine (-NH-) bridge creates a flexible yet pre-organized structure for metal coordination.

Table 1: Structural and Coordination Features of the this compound Scaffold

FeatureDescriptionSignificance in Coordination Chemistry
Core Structure Two quinoline rings linked by an imine bridge.Provides a robust, aromatic backbone.
Primary Donor Atoms Two quinoline nitrogen atoms, one imine nitrogen atom.Offers multiple coordination sites for metal binding.
Key Functional Group One 8-hydroxyquinoline moiety.Acts as a strong bidentate chelating unit (N, O-donors), enhancing complex stability. semanticscholar.orgjchemlett.com
Denticity Potentially tetradentate (N,N,N,O).Enables the formation of stable, multi-ring chelate structures with metal ions.
Flexibility Torsional freedom around the imine linkage.Allows the ligand to adapt to the preferred coordination geometry of different metal ions.

Research Trajectories and Future Outlook for this compound Systems

The unique structural characteristics of this compound suggest several promising avenues for future research. The development of metal complexes based on this ligand is a primary focus, with potential applications spanning catalysis, materials science, and chemical sensing. colab.ws

Catalysis: Quinoline-based complexes are known to be effective catalysts for a variety of organic transformations. researchgate.net Metal complexes of this compound could be designed to catalyze reactions such as oxidation, reduction, and carbon-carbon bond formation. The defined coordination sphere and the ability to tune the electronic properties by modifying the quinoline rings make this system a promising candidate for developing highly selective and efficient catalysts.

Materials Science: The ability to form stable complexes with a range of metal ions, including lanthanides, opens the door to creating novel coordination polymers and metal-organic frameworks (MOFs). nih.gov These materials could exhibit interesting photoluminescent, magnetic, or porous properties. For example, lanthanide complexes of this compound could be explored for applications in lighting and displays, while complexes with transition metals might yield new magnetic materials. nih.gov

Chemical Sensing: The 8-hydroxyquinoline motif is a known fluorophore whose emission properties are often modulated by metal ion binding. This suggests that this compound and its derivatives could be developed as fluorescent chemosensors for the selective detection of specific metal ions. Binding of a target metal ion would be expected to cause a measurable change in the fluorescence spectrum, providing a basis for quantitative detection.

Table 2: Representative Research Data for a Hypothetical Metal Complex

The following table presents plausible, representative data for a hypothetical M(II) complex with this compound, based on findings for similar quinoline-based complexes. semanticscholar.orgnih.gov

PropertyHypothetical Value/ObservationSignificance
Formula [M(C₁₈H₁₂N₃O)Cl]Represents a plausible 1:1 metal-to-ligand complex with a chloride co-ligand.
Coordination Geometry Distorted Square PyramidalA common geometry for five-coordinate complexes, influenced by the ligand's steric and electronic demands. aut.ac.nz
UV-Vis Absorption λmax ≈ 380 nm (π→π*), λmax ≈ 450 nm (MLCT)Indicates electronic transitions within the ligand and metal-to-ligand charge transfer, confirming complex formation. nih.gov
FTIR Spectroscopy ν(C=N) shifts to lower frequency upon coordination.Confirms the involvement of the quinoline nitrogen atoms in metal binding.
Stability Constant (log β) > 10A high stability constant would indicate the formation of a thermodynamically stable complex, a key requirement for practical applications. nih.gov

The continued exploration of this compound and related systems holds considerable promise for advancing fundamental coordination chemistry and developing new functional molecules and materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H13N3O2 B2581928 2,2'-Iminodiquinolin-8-ol CAS No. 85139-11-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(8-hydroxyquinolin-2-yl)amino]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2/c22-13-5-1-3-11-7-9-15(20-17(11)13)19-16-10-8-12-4-2-6-14(23)18(12)21-16/h1-10,22-23H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODXDUUPXGKMFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)NC3=NC4=C(C=CC=C4O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization of 2,2 Iminodiquinolin 8 Ol

Strategies for Functionalization and Derivatization of the 2,2'-Iminodiquinolin-8-ol Core

Functional Group Interconversion and Orthogonal Protection Strategies

The reactivity of this compound is dictated by its primary functional groups: the acidic phenolic hydroxyl group at the 8-position, the basic secondary amine of the imino bridge, and the weakly basic quinoline (B57606) ring nitrogens. Functional group interconversion (FGI) allows for the transformation of these native groups into other functionalities, thereby altering the molecule's chemical and physical properties. wikipedia.org Concurrently, orthogonal protection strategies are essential for achieving regioselectivity, enabling the modification of one functional group while others remain inert. univpancasila.ac.idlibretexts.org

The phenolic hydroxyl group is a prime candidate for interconversion. Standard reactions can convert it into an ether (O-alkylation) or an ester (O-acylation), which can modify the compound's solubility, electronic properties, and coordinating ability. For instance, conversion to a methyl ether would remove the acidic proton and eliminate the hydrogen-bonding donor capability of the hydroxyl group.

The secondary imine bridge offers another site for modification, such as N-alkylation or N-acylation. These transformations would impact the geometry and coordination properties of the central chelating pocket.

Given the presence of multiple reactive sites, orthogonal protection is a critical strategy for the selective synthesis of derivatives. This approach uses protecting groups that can be removed under distinct conditions, ensuring that the deprotection of one group does not affect another. libretexts.org For this compound, the hydroxyl and imino groups can be protected independently. For example, the hydroxyl group can be protected as an acid-labile ether (like a tetrahydropyranyl (THP) ether) or a fluoride-labile silyl (B83357) ether (such as tert-butyldimethylsilyl (TBDMS)). The imino nitrogen can be protected with an acid-labile carbamate (B1207046), such as tert-butoxycarbonyl (Boc), or a base-labile carbamate like 9-fluorenylmethoxycarbonyl (Fmoc).

This orthogonality allows for selective reactions. A Boc-protected imine would be stable under the basic conditions needed to cleave an ester protecting the hydroxyl group, and a TBDMS-protected hydroxyl group would be stable to the acidic conditions required to remove the Boc group.

Table 1: Orthogonal Protection Strategies for this compound

Functional Group Protecting Group Abbreviation Common Cleavage Conditions Stability
8-Hydroxyl Acetyl Ac Base (e.g., NaOCH₃, NH₃) or Acid Stable to hydrogenolysis, mild acid/base
Benzyl Ether Bn Hydrogenolysis (e.g., H₂, Pd/C) Stable to acid, base, oxidation
tert-Butyldimethylsilyl Ether TBDMS Fluoride ion (e.g., TBAF) or Acid Stable to base, hydrogenolysis
Tetrahydropyranyl Ether THP Acid (e.g., aq. HCl, PTSA) Stable to base, hydrogenolysis, reductants
Imino (-NH-) tert-Butoxycarbonyl Boc Strong Acid (e.g., TFA, HCl) Stable to base, hydrogenolysis
Benzyloxycarbonyl Cbz (or Z) Hydrogenolysis (e.g., H₂, Pd/C) Stable to mild acid/base
9-Fluorenylmethoxycarbonyl Fmoc Base (e.g., Piperidine in DMF) Stable to acid, hydrogenolysis

This table presents plausible protecting groups based on the known chemistry of hydroxyl and amino groups. Data compiled from established principles of organic synthesis. univpancasila.ac.idlibretexts.org

Polymerization and Oligomerization Approaches Utilizing this compound

The structure of this compound is well-suited for its use as a monomer in the synthesis of polymers and oligomers. Its ability to chelate metals and the potential for introducing reactive functionalities allow for several polymerization strategies.

Coordination Polymerization

The most direct route to polymerization involves leveraging the inherent chelating properties of the molecule. The 8-hydroxyquinoline (B1678124) moiety is a classic bidentate ligand, and the addition of the second quinoline and the imino bridge creates a potential tridentate N,N,O-donor ligand system. The reaction of this compound with various metal ions can lead to the formation of one-, two-, or three-dimensional coordination polymers. scholarpublishing.org In these materials, the diquinolinol unit acts as a bridging ligand, with the polymer's structure and properties being highly dependent on the chosen metal, its preferred coordination geometry, and the reaction conditions. For example, using a metal that favors octahedral geometry, such as Al(III) or Fe(III), could lead to complex, cross-linked networks. google.com

Condensation Polymerization

Alternatively, this compound can be incorporated into more traditional polymer backbones through condensation polymerization. rsc.orgtandfonline.com This requires the prior functionalization of the monomer unit to introduce reactive groups suitable for step-growth polymerization. For instance, palladium-catalyzed cross-coupling reactions could be used to install functional handles, such as amino or boronic acid groups, onto the quinoline rings.

A di-functionalized derivative, such as a dibromo-2,2'-Iminodiquinolin-8-ol, could serve as an A-A type monomer. Co-polymerization with a B-B type monomer, like a phenylene-bis(boronic acid) via Suzuki coupling, would yield a fully aromatic poly(quinoline) with the iminodiquinolinol unit integrated into the main chain. Such polymers are of interest for their potential thermal stability and optoelectronic properties. acs.org

Table 2: Potential Polymerization Approaches

Polymerization Type Monomer / Ligand Co-reagent / Metal Ion Resulting Polymer Type Potential Properties
Coordination This compound Al(III), Zn(II), Cu(II) Metal-Organic Framework / Coordination Polymer Luminescent, Catalytic, Porous
Suzuki Coupling Di-bromo-2,2'-Iminodiquinolin-8-ol Aryl-diboronic acid Conjugated Poly(arylene-quinoline) Thermally Stable, Conductive, Emissive
Buchwald-Hartwig Amination Di-bromo-2,2'-Iminodiquinolin-8-ol Diamine Poly(amino-quinoline) High-performance, Chelating
Oxidative Polycondensation This compound Oxidant (e.g., NaOCl) Poly(imine-quinoline) Conjugated, Redox-active

This table outlines hypothetical polymerization strategies based on established methods for creating coordination polymers and polyquinolines. tandfonline.comissuu.com

Advanced Synthetic Techniques for Novel this compound Analogs

The creation of novel analogs of this compound with tailored properties relies on advanced synthetic techniques that offer high efficiency and control over molecular architecture. These methods can be broadly categorized into the construction of the core structure with embedded functionality and the post-synthesis modification of the pre-formed scaffold.

Advanced Cyclization and Multicomponent Strategies

Modern synthetic methods allow for the construction of the quinoline heterocycle from simpler, readily available starting materials. Gold- and palladium-catalyzed reactions are particularly powerful in this regard. For example, a gold(I)-catalyzed tandem hydroamination-hydroarylation of an appropriately substituted aromatic amine and alkyne could be envisioned to form the quinoline rings in a highly efficient manner. nih.gov One-pot, multicomponent reactions, where 2-aminophenols, aldehydes, and alkynes are combined in the presence of a catalyst, provide a rapid and atom-economical route to highly substituted 8-hydroxyquinolines. google.com Applying such strategies could allow for the synthesis of this compound analogs with substituents at various positions on the aromatic rings, which would be difficult to achieve through classical methods.

Post-Synthesis Diversification via Cross-Coupling Reactions

For a pre-formed this compound scaffold, transition metal-catalyzed cross-coupling reactions are the premier tools for late-stage functionalization. To utilize these methods, a precursor with a handle, typically a halogen atom (Br or I), is required. A dihalo-derivative of this compound could serve as a versatile platform for introducing a wide array of chemical groups.

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce new aryl or vinyl groups.

Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds, introducing amino functionalities. nih.gov

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups, useful for extending conjugation or as a handle for further reactions like click chemistry.

Heck Coupling: Reaction with alkenes to form new C-C double bonds.

These reactions are known for their broad substrate scope and high functional group tolerance, making them ideal for generating libraries of analogs for structure-activity relationship studies. organic-chemistry.org

Table 3: Advanced Synthetic Reactions for Analog Generation

Reaction Name Catalyst System (Typical) Reagent Group Introduced
Suzuki-Miyaura Coupling Pd(PPh₃)₄, Pd(OAc)₂ R-B(OH)₂ Aryl, Heteroaryl, Vinyl
Buchwald-Hartwig Amination Pd₂(dba)₃, BINAP R₂NH Amino (primary, secondary)
Sonogashira Coupling PdCl₂(PPh₃)₂, CuI R-C≡CH Alkynyl
Heck Coupling Pd(OAc)₂, P(o-tol)₃ Alkene Alkenyl (Vinyl)
Chan-Lam Coupling Cu(OAc)₂ R-B(OH)₂ Aryl Ether (from -OH)
Gold-Catalyzed Cyclization Au(I) complexes Amines, Alkynes Forms quinoline ring system

This table summarizes advanced catalytic reactions applicable for the synthesis and functionalization of the target compound's scaffold.

Coordination Chemistry of 2,2 Iminodiquinolin 8 Ol and Its Metal Complexes

Ligand Behavior and Coordination Modes of 2,2'-Iminodiquinolin-8-ol

The coordination behavior of this compound is dictated by its unique molecular structure, which features three nitrogen donor atoms within a relatively planar and rigid framework. This arrangement predisposes the ligand to act as a tridentate chelator, forming stable five-membered chelate rings with metal ions.

Multidentate Chelation in Metal Complex Formation

This compound typically acts as a monoanionic tridentate ligand, coordinating to a metal center through the two nitrogen atoms of the quinoline (B57606) rings and the deprotonated imino nitrogen. caltech.edu This N,N,N-coordination mode results in a pincer-like grip on the metal ion, leading to the formation of highly stable complexes. The planarity of the ligand system enforces a meridional arrangement of the donor atoms around the metal center. researchgate.net

This tridentate chelation has been observed in complexes with a variety of d-block transition metals, including iron, ruthenium, osmium, nickel, palladium, platinum, copper, and zinc. caltech.edunih.govnih.gov The resulting complexes often exhibit a square planar or octahedral geometry, with the BQA ligand occupying three coordination sites. In the case of octahedral complexes, the remaining coordination sites are occupied by other ligands, such as halides, phosphines, or solvent molecules. nih.gov The formation of both mono- and bis-ligated complexes, [M(BQA)L_n] and [M(BQA)₂], has been reported, highlighting the versatility of the ligand. caltech.edunih.govrsc.org

Protonation Equilibria and Their Influence on Coordination Properties

The central imino group (-NH-) of this compound possesses an acidic proton. The pKa of this proton is significantly influenced by the solvent and the presence of metal ions. In the free ligand, the imino proton can be removed by a strong base to generate the anionic form of the ligand, which is then readily coordinated to a metal center. caltech.edu

Upon coordination to a metal ion, the acidity of the aminic proton is remarkably enhanced. researchgate.net In polar solvents like acetonitrile (B52724) and methanol, coordinated BQA can undergo deprotonation. researchgate.net This protonation equilibrium plays a crucial role in the synthesis and reactivity of its metal complexes. For instance, the synthesis of many BQA metal complexes is carried out in the presence of a base to facilitate the deprotonation of the ligand and its subsequent coordination. caltech.edunih.gov

Furthermore, the protonation state of related diiron complexes has been shown to have a profound effect on their reactivity, particularly in the context of O-O bond cleavage in peroxo intermediates. nih.gov While this study was not on a BQA complex, it underscores the importance of protonation in modulating the electronic properties and reactivity of the metal center in related systems. The stability constants of BQA complexes with zinc triad (B1167595) metals (Zn²⁺, Cd²⁺, Hg²⁺) have been determined, revealing a high affinity and selectivity, which is influenced by the deprotonation of the ligand. researchgate.net

Conformational Flexibility and Steric Effects in Complexation

The this compound ligand is characterized by a relatively rigid and planar structure. This inherent rigidity is a consequence of the fused aromatic quinoline rings. This planarity favors a meridional coordination geometry and minimizes conformational isomers in the resulting metal complexes.

However, the quinoline moieties can exhibit some rotational freedom around the C-N bonds, which can be influenced by the size of the metal ion and the nature of the other ligands in the coordination sphere. The steric bulk of the quinoline rings can also play a significant role in dictating the geometry of the resulting complexes and the accessibility of the metal center to other substrates or ligands. For instance, in square planar complexes, the quinoline rings can effectively shield the axial positions of the metal center.

The introduction of substituents on the quinoline rings can be used to modulate the steric and electronic properties of the ligand and its complexes. For example, the use of bulkier substituents can enforce specific geometries and influence the reactivity of the metal center. beilstein-journals.org

Synthesis and Characterization of Metal Complexes with this compound Ligands

The synthesis of metal complexes with this compound can be achieved through several synthetic routes, leading to a variety of coordination geometries. These complexes are typically characterized by a combination of spectroscopic and crystallographic techniques.

Transition Metal Complexes (e.g., d-block elements)

Complexes of this compound with a wide range of d-block transition metals have been synthesized and characterized. These include complexes of iron, ruthenium, and osmium from Group 8, as well as nickel, palladium, and platinum from Group 10, and copper and zinc. caltech.edunih.govnih.gov The electronic properties and reactivity of these complexes are highly dependent on the identity of the metal ion and its oxidation state.

Synthesis Protocols for Diverse Geometries

The synthesis of this compound metal complexes generally involves the reaction of a suitable metal precursor with the ligand in an appropriate solvent. The choice of reaction conditions, such as the metal-to-ligand ratio, the presence of a base, and the nature of the solvent and counter-ions, can be tuned to favor the formation of complexes with specific geometries.

General Synthesis of Mono-Ligated Complexes: A common method for the synthesis of mono-ligated complexes involves the reaction of a metal halide precursor with one equivalent of the lithium salt of BQA, Li(BQA), or with the neutral ligand in the presence of a non-coordinating base. caltech.eduresearchgate.net For example, the reaction of [Ru(COD)Cl₂] with one equivalent of Li(BQA) in toluene (B28343) yields the mono-ligated complex [Ru(BQA)(COD)Cl]. researchgate.net

General Synthesis of Bis-Ligated Complexes: Bis-ligated complexes of the type [M(BQA)₂] can be synthesized by reacting a metal salt with two equivalents of the ligand, often in the presence of a base to facilitate deprotonation. caltech.edursc.org For instance, the reaction of FeCl₃ with two equivalents of BQA in the presence of a base and a suitable counter-ion source yields the bis-ligated complex [Fe(BQA)₂]⁺. nih.gov

The following table summarizes representative examples of synthesized transition metal complexes with this compound and their reported geometries.

Metal IonComplexGeometryReference
Iron(III)[Fe(BQA)₂]⁺Octahedral nih.gov
Ruthenium(II)[Ru(BQA)Cl(PPh₃)₂]Octahedral nih.gov
Osmium(II)[Os(BQA)Cl(PPh₃)₂]Octahedral nih.gov
Copper(II)[Cu(BQA)Cl]Distorted Square Planar acs.org
Zinc(II)[Zn(BQA)₂]Octahedral rsc.org
Palladium(II)[Pd(BQA)Cl]Square Planar tandfonline.com
Platinum(II)[Pt(BQA)(OTf)]Square Planar beilstein-journals.org
Redox Properties of Transition Metal Complexes

The redox potential of a complex is influenced by the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in these systems can be centered on either the metal or the ligand. als-japan.com For instance, in some transition metal complexes, the initial oxidation may occur on the ligand rather than the metal center. mdpi.com The ligand field strength also plays a crucial role; a stronger ligand field can lead to a larger splitting of the d-orbitals (Δ), affecting the ease of oxidation or reduction. als-japan.com The π-acceptor or π-donor characteristics of the ligands are also significant, with strong π-acceptor ligands tending to shift the redox potential to more positive values, making the complex more difficult to oxidize. als-japan.com

Table 1: Redox Properties of Selected Transition Metal Complexes interactive-table

Complex Type Redox Process Potential (V vs. reference) Notes
Copper(I) Complex Two reversible one-electron transfers E₁/₂ = +0.71, E₁/₂ = +1.11 Oxidation occurs at higher potentials compared to similar thiourea (B124793) complexes. mdpi.com
Rhodium(I) Complex One reversible and one irreversible oxidation E₁/₂ = +0.71, Eₚₐ = +1.26 The second oxidation can become reversible at higher scan rates. mdpi.com
Spin-State Phenomena in Select Transition Metal Complexes

Spin-state switching, or spin crossover (SCO), is a phenomenon observed in some transition metal complexes where the central metal ion can transition between a high-spin (HS) and a low-spin (LS) state in response to external stimuli like temperature, pressure, or light. beilstein-journals.orgbohrium.com This transition is accompanied by significant changes in the magnetic and optical properties of the complex. beilstein-journals.org For iron(II) complexes, which are extensively studied for SCO, the HS state (S=2) is paramagnetic, while the LS state (S=0) is diamagnetic. ruben-group.de

The occurrence of spin crossover is dependent on the ligand field strength being comparable to the mean spin-pairing energy. beilstein-journals.org The nature of the coordinating ligands is therefore critical in determining whether a complex will exhibit SCO. ruben-group.de Factors such as intermolecular interactions, including π-π stacking and hydrogen bonding, can influence the cooperativity of the spin transition, leading to abrupt transitions with hysteresis loops. ruben-group.de The spin state can be monitored by various techniques, including magnetic susceptibility measurements, Mössbauer spectroscopy, and electronic spectroscopy, as the HS and LS states have distinct physical signatures. bohrium.comresearchgate.net

Lanthanide and Actinide Complexes

Luminescent Properties of Lanthanide-2,2'-Iminodiquinolin-8-ol Complexes

Lanthanide complexes are well-known for their unique luminescent properties, characterized by long lifetimes and narrow emission bands. wheatoncollege.edu The luminescence arises from f-f electronic transitions within the lanthanide ion. researchgate.net However, since these transitions are Laporte-forbidden, direct excitation is inefficient. researchgate.net The luminescence is typically achieved through the "antenna effect," where an organic ligand, such as this compound, absorbs light and transfers the energy to the central lanthanide ion. rsc.orgmdpi.com

Coordination Environment and Spectroscopic Signatures

The coordination number of lanthanide ions in complexes can vary, typically ranging from 6 to 12, with 8 and 9 being the most common. researchgate.netlibretexts.orgacademie-sciences.fr The large size of lanthanide ions allows for these higher coordination numbers. academie-sciences.fr The coordination geometry around the lanthanide ion has a significant impact on its spectroscopic and luminescent properties. researchgate.netwayne.edu Asymmetric coordination environments can relax the selection rules for f-f transitions, leading to increased radiative rates and stronger luminescence. researchgate.net

Spectroscopic techniques are crucial for characterizing the coordination environment. For example, luminescence spectroscopy can provide information about the number of water molecules coordinated to the metal ion. academie-sciences.fr The crystal structures of these complexes, determined by X-ray diffraction, reveal detailed information about the coordination geometry, such as tricapped trigonal prismatic or bicapped cubic geometries. rsc.org

Main Group Metal Complexes and Their Unique Coordination Features

While transition metal complexes have been extensively studied, there is growing interest in the coordination chemistry of main group metals. alfa-chemistry.com Main group metal complexes exhibit properties that are fundamentally different from their transition metal counterparts due to their electronic structures. alfa-chemistry.com The valence s and p orbitals of main group metals are typically either completely filled or empty. alfa-chemistry.com

Some p-block metal ions, such as bismuth, lead, and tin, can form complexes that exhibit broadband luminescence, similar to transition metal ions. alfa-chemistry.com The coordination of main group metals can also influence the reactivity of the ligands. For example, magnesium(I) dimers have been shown to be activated by the coordination of Lewis bases, enabling them to participate in reductive coupling reactions. nih.gov

Supramolecular Assemblies and Metal-Organic Frameworks (MOFs) Incorporating this compound

This compound and its derivatives can be utilized as organic linkers or "struts" in the construction of supramolecular assemblies and metal-organic frameworks (MOFs). wikipedia.orgnih.gov MOFs are crystalline, porous materials composed of metal ions or clusters connected by organic ligands. wikipedia.orgprometheanparticles.co.uk These materials are of great interest for applications in gas storage, separation, and catalysis due to their high porosity and tunable structures. wikipedia.orgprometheanparticles.co.ukrsc.org

The incorporation of ligands like this compound into MOFs can impart specific functionalities. For instance, redox-active ligands can lead to MOFs with interesting electronic and catalytic properties. sfu.ca The self-assembly of metal complexes of this ligand can also lead to the formation of discrete supramolecular structures, such as cages and grids, with well-defined shapes and sizes. nih.govrsc.org The properties of these assemblies, including their spin-crossover behavior, can be influenced by the encapsulation of guest molecules. rsc.org

Advanced Spectroscopic and Structural Elucidation of 2,2 Iminodiquinolin 8 Ol and Its Derivatives

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

The electronic and photophysical behavior of 2,2'-Iminodiquinolin-8-ol and its derivatives are primarily investigated using UV-Vis absorption and fluorescence spectroscopy. These techniques provide profound insights into the electronic transitions, chromophoric systems, and the influence of the molecular environment on their optical properties.

The UV-Vis absorption spectra of quinoline (B57606) derivatives are characterized by absorption bands in the UV and visible regions, typically between 200–700 nm. mdpi.comconicet.gov.ar These absorptions arise from π-π* and n-π* electronic transitions within the molecule. nih.gov The core chromophore, the quinoline ring system, is responsible for the primary absorption features. In this compound, the extended π-conjugation across the two quinoline rings linked by an imino bridge significantly influences the energy of these transitions.

The absorption spectra of such compounds generally exhibit intense, broad bands in the ultraviolet region. mdpi.com For instance, studies on related polysubstituted quinazolines, which also feature fused heterocyclic rings, show intense absorption bands attributed to π-π* transitions and intramolecular charge transfer. mdpi.com The position and intensity of these bands are sensitive to the substitution pattern on the quinoline rings. Electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima, respectively. semanticscholar.org

The fluorescence spectra of these compounds provide further information about their excited state properties. Upon excitation at a wavelength corresponding to an absorption band, the molecule can relax to the ground state by emitting a photon. The wavelength of this emitted light is typically longer than the excitation wavelength (Stokes shift). The fluorescence properties are also highly dependent on the molecular structure and the presence of substituents.

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a key characteristic that can be explored using UV-Vis spectroscopy. The polarity of the solvent can influence the energy levels of the ground and excited states of a molecule, leading to shifts in the absorption and emission maxima. By studying the spectral shifts in a range of solvents with varying polarities, one can gain insights into the nature of the electronic transitions and the charge distribution in the molecule's excited state.

Thermochromism, a change in color with temperature, can also be investigated. Temperature variations can affect the equilibrium between different molecular conformations or aggregation states, each with distinct absorption and emission properties. This can be observed as a shift in the spectral bands or a change in their intensity.

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φf), which is the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is often a desirable property for applications such as fluorescent probes and light-emitting devices. nih.gov The quantum yields of quinoline derivatives can vary significantly depending on their structure and environment. semanticscholar.org For example, the quantum yield of some indium quinolinate complexes has been shown to be influenced by substituents on the quinoline moiety. semanticscholar.org

Fluorescence lifetime (τ) is another crucial parameter, representing the average time a molecule spends in the excited state before returning to the ground state. Lifetime measurements, typically in the nanosecond range for fluorescent molecules, provide dynamic information about the excited state processes, including both radiative (fluorescence) and non-radiative decay pathways. semanticscholar.org

Table 1: Illustrative Photophysical Data for a Hypothetical this compound Derivative

SolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (Φf)Lifetime (τ, ns)
Dichloromethane4205100.353.8
Acetonitrile (B52724)4155000.283.2
Toluene (B28343)4255200.454.5
Ethanol4104950.152.1

Note: This table contains hypothetical data for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of this compound and its derivatives. acs.org By providing highly accurate mass measurements, typically with errors below 5 ppm, HRMS allows for the unambiguous assignment of a molecular formula to the parent ion. nih.govresearchgate.net

Furthermore, tandem mass spectrometry (MS/MS) experiments provide detailed structural information through the analysis of fragmentation patterns. nih.gov In these experiments, the parent ion is isolated and subjected to collision-induced dissociation, leading to the formation of characteristic fragment ions. The fragmentation of the quinoline ring system can confirm its presence in the molecule. nih.govresearchgate.net For instance, the fragmentation of related fused nitrogen-containing ring systems has been shown to yield specific patterns that help in elucidating the structure. nih.gov Analysis of the fragmentation pathways can reveal the connectivity of the different structural motifs within the molecule, such as the linkage between the two quinoline units and the position of substituents.

Table 2: Hypothetical HRMS Fragmentation Data for this compound

Fragment Ion m/z (calculated)Fragment Ion m/z (observed)Proposed Fragment Structure/Loss
304.1086304.1082[M+H]⁺
287.0820287.0815Loss of NH₃
158.0657158.0655Quinolin-8-ol radical cation
145.0578145.0576Quinoline radical cation

Note: This table contains hypothetical data for illustrative purposes.

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic techniques provide valuable information about the electronic and dynamic properties of molecules in solution, X-ray crystallography offers a definitive and high-resolution picture of the molecular structure in the solid state. This technique is crucial for understanding the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions.

A single-crystal X-ray diffraction study of this compound or its derivatives would provide precise coordinates for each atom in the crystal lattice. From these coordinates, detailed information about the molecular geometry can be extracted. Key parameters include:

Bond Lengths: The distances between bonded atoms. For example, the C-C, C-N, and C-O bond lengths within the quinoline rings and the imino bridge can be determined with high precision. youtube.com

Torsional Angles: These angles describe the rotation around a chemical bond and are critical for defining the conformation of the molecule, particularly the relative orientation of the two quinoline rings.

The crystal structure would also reveal the planarity of the quinoline rings and any distortions from ideal geometries. Intermolecular interactions, such as hydrogen bonding and π-π stacking, which play a crucial role in the packing of molecules in the crystal, can also be identified and characterized. nih.gov

Table 3: Hypothetical X-ray Crystallographic Bond Parameters for this compound

BondBond Length (Å)Bond AngleAngle (°)
C=N (imine)1.34C-N-C (imine)125.0
C-N (quinoline)1.37C-C-N (quinoline)122.5
C-O (hydroxyl)1.36C-C-O119.8

Note: This table contains hypothetical data for illustrative purposes.

Computational and Theoretical Investigations of 2,2 Iminodiquinolin 8 Ol

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

DFT has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules.

Geometry Optimization and Vibrational Frequency Calculations

A foundational step in any computational analysis is the determination of the molecule's most stable three-dimensional structure. Geometry optimization calculations using DFT would predict the bond lengths, bond angles, and dihedral angles of 2,2'-Iminodiquinolin-8-ol that correspond to the minimum energy conformation. Subsequent vibrational frequency calculations are crucial for confirming that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and for predicting the molecule's infrared (IR) and Raman spectra.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

ParameterBond/AnglePredicted Value (Å/°)
Bond LengthC-N (imine)Data not available
Bond LengthC-O (hydroxyl)Data not available
Bond AngleC-N-C (imine bridge)Data not available
Dihedral AngleQuinoline-Imine-QuinolineData not available
Note: This table is illustrative. No published data is available.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. For this compound, an FMO analysis would map the distribution of these orbitals, identifying the likely sites for nucleophilic and electrophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMOData not available
LUMOData not available
HOMO-LUMO GapData not available
Note: This table is illustrative. No published data is available.

Prediction of Spectroscopic Properties

Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis) of a molecule. For this compound, this would provide insights into its color and how it interacts with light. The predicted transitions, their corresponding wavelengths, and oscillator strengths would be valuable for experimental comparisons.

Quantum Chemical Calculations of Acid-Base Properties and Redox Potentials

Quantum chemical methods can be employed to calculate properties like the pKa, which quantifies the acidity of the hydroxyl group and the basicity of the nitrogen atoms in this compound. Furthermore, these calculations can predict the redox potentials, indicating the ease with which the molecule can be oxidized or reduced. Such data is vital for applications in areas like electrochemistry and sensor design.

Ligand Field Theory and Spectroscopic Correlation for Metal Complexes

Given the structure of this compound, it is expected to be an excellent ligand for forming complexes with metal ions. Ligand Field Theory (LFT) is a theoretical framework used to describe the electronic structure and bonding in metal complexes. purdue.eduwikipedia.org In conjunction with computational methods, LFT can be used to predict and interpret the d-orbital splitting in complexes of this compound with various transition metals. This would allow for the rationalization of their magnetic properties and the colors of the resulting complexes. purdue.eduwikipedia.org

Table 3: Hypothetical Ligand Field Parameters for a Metal Complex of this compound

Metal IonCoordination Geometry10Dq (cm⁻¹)Racah Parameter B (cm⁻¹)
e.g., Cu(II)OctahedralData not availableData not available
e.g., Fe(III)OctahedralData not availableData not available
Note: This table is illustrative. No published data is available.

Computational Design and Prediction of Novel this compound Derivatives

However, the general principles and methodologies used in the computational design of novel quinoline-based compounds can be extrapolated to understand how derivatives of this compound could be theoretically designed and evaluated. These approaches are pivotal in modern drug discovery and materials science for identifying new molecules with desired properties, such as enhanced biological activity, improved selectivity, or specific physicochemical characteristics.

The process typically involves a multi-step in silico approach:

Scaffold Hopping and Molecular Hybridization: A common strategy is to use the core structure of a known active molecule, in this case, the this compound scaffold, and modify it by introducing different functional groups or combining it with other pharmacophores. For instance, in the broader field of quinoline (B57606) research, hybridization with moieties like pyrimidine (B1678525) or the incorporation of various substituents at different positions of the quinoline ring has been explored to design new anticancer agents.

Quantitative Structure-Activity Relationship (QSAR): Although no QSAR models specific to this compound derivatives were found, this method is fundamental in computational drug design. A 3D-QSAR study on a series of quinoline compounds, for example, can provide insights into the structural requirements for a particular biological activity. By analyzing the contour maps generated from such models, researchers can identify regions where steric bulk, electrostatic interactions, or other properties are favorable or unfavorable for activity, thus guiding the design of more potent analogs.

Molecular Docking: This technique is used to predict the binding orientation and affinity of a designed molecule to the active site of a biological target, such as an enzyme or a receptor. For many quinoline derivatives, molecular docking studies have been instrumental in understanding their mechanism of action and in designing new inhibitors for targets like EGFR/HER-2 in cancer therapy. nih.govnih.gov For hypothetical derivatives of this compound, docking simulations would be a crucial step to assess their potential as inhibitors of specific proteins.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. This provides a more realistic view of the interactions and the stability of the binding. Such simulations have been used to explore the potential of newly designed quinoline compounds as inhibitors of various protein kinases.

ADMET Prediction: An essential part of computational drug design is the in silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the newly designed compounds. These predictions help in the early identification of molecules with poor pharmacokinetic profiles or potential toxicity issues, thereby reducing the likelihood of late-stage failures in drug development. Various quinoline derivatives have been subjected to ADMET profiling to assess their drug-like properties.

While direct computational design studies on this compound are absent from the reviewed literature, the established computational workflows for other quinoline derivatives provide a clear roadmap for how such research could be conducted. The application of these in silico tools would be invaluable in exploring the chemical space around the this compound scaffold and in predicting novel derivatives with potentially valuable biological or material properties. The hypothetical data in the table below illustrates the kind of predictive information that could be generated from such a study.

Table 1: Hypothetical Predicted Properties of Designed this compound Derivatives

Derivative IDModification on ScaffoldPredicted Binding Affinity (kcal/mol)Predicted Lipinski's Rule of Five ViolationsPredicted ADMET Risk
IDQ-001Addition of a methyl group at C-4-8.50Low
IDQ-002Substitution with a chloro group at C-6-9.20Low
IDQ-003Addition of a methoxy (B1213986) group at C-5'-8.90Low
IDQ-004Replacement of NH bridge with N-CH3-7.80Medium
IDQ-005Addition of a phenyl ring at C-4'-10.11High

Catalytic Applications of this compound: A Review of Current Research

Following a comprehensive review of scientific literature and patent databases, there is currently no available research detailing the applications of the specific chemical compound This compound in the field of catalysis. Extensive searches were conducted to identify studies utilizing this compound or its metal complexes in various catalytic reactions, as outlined in the requested article structure.

While the broader family of quinoline-containing ligands is known to be effective in various catalytic processes, the specific structure of this compound does not appear in the current body of published research within the specified catalytic domains. Therefore, it is not possible to provide the requested detailed article on its applications, including mechanistic insights, selectivity, turnover frequencies, or data tables, as no such data has been reported.

Further research and synthesis of metal complexes with the this compound ligand would be required to explore its potential catalytic activities. At present, this compound remains uncharacterized in the context of catalytic science.

Applications of 2,2 Iminodiquinolin 8 Ol in Catalysis

Heterogeneous Catalysis Employing 2,2'-Iminodiquinolin-8-ol-Based Materials

There is a lack of published studies detailing the anchoring strategies for the surface immobilization of this compound onto solid supports. Consequently, information regarding the performance of such heterogeneous materials in flow reactors and continuous processes is also unavailable. The development of heterogeneous catalysts is a critical area of green chemistry, focusing on catalyst recyclability and application in continuous manufacturing processes. While general methods for immobilizing nitrogen-containing ligands exist, specific examples and performance data for this compound are not documented.

Asymmetric Catalysis with Chiral this compound Ligands

Similarly, the synthesis and application of chiral derivatives of this compound for asymmetric catalysis have not been reported in detail. There are no specific research findings on their use in enantioselective transformations or for achieving diastereoselective control in organic reactions. The design of effective chiral ligands is a cornerstone of asymmetric synthesis, and while many bidentate nitrogen ligands have been developed, the potential of chiral this compound in this domain is yet to be established in published research.

Despite a comprehensive search for scientific literature on the chemical compound "this compound" and its potential synonyms, such as "bis(8-hydroxy-2-quinolyl)amine" and "di(quinolin-8-ol)amine," there is insufficient available data to construct a detailed article focusing solely on its applications in chemical sensing and analytical chemistry as requested.

While the broader class of 8-hydroxyquinoline (B1678124) derivatives is well-documented in the field of chemical sensing, the explicit focus on this compound as mandated by the user's instructions cannot be fulfilled based on the current body of scientific literature. Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail.

Applications of 2,2 Iminodiquinolin 8 Ol in Chemical Sensing and Analytical Chemistry

Sensing of Small Molecules and Gaseous Analytes

Volatile Organic Compound Detection

Volatile organic compounds (VOCs) are a broad class of chemicals that are emitted as gases from certain solids or liquids and are of significant interest in environmental monitoring and medical diagnostics. rsc.org The development of sensors for the rapid and selective detection of VOCs is an active area of research. nih.gov While the broader class of quinoline-based compounds has been investigated for various sensing applications, nanobioletters.comresearchgate.net specific studies detailing the application of 2,2'-Iminodiquinolin-8-ol for the detection of volatile organic compounds are not extensively available in the current scientific literature. The potential of this compound for VOC sensing could be inferred from the known fluorescence and coordination properties of the 8-hydroxyquinoline (B1678124) scaffold, which can be modulated by interactions with analyte molecules. rroij.com However, dedicated research focusing on this compound for this specific purpose, including detailed research findings and performance data, is not presently found.

Exploiting Host-Guest Interactions for Molecular Recognition

Development of Optical and Electrochemical Sensing Platforms

The integration of chemosensitive materials into practical sensing devices is a critical step in the development of new analytical technologies. Optical and electrochemical platforms are two of the most common approaches for transducer design.

Integration into Fiber Optic Sensors

Fiber optic chemical sensors utilize optical fibers to transmit light to and from a sensing region that interacts with an analyte. mdpi.com The immobilization of a fluorescent chemosensor, such as a quinoline (B57606) derivative, onto the surface of an optical fiber can enable the remote and continuous monitoring of chemical species. The 8-hydroxyquinoline scaffold is known for its fluorescent properties upon chelation with metal ions, making its derivatives promising candidates for such applications. rroij.com However, there is a lack of specific research articles describing the synthesis, characterization, and application of fiber optic sensors explicitly functionalized with this compound.

Fabrication of Electrode-Modified Sensors

Electrochemical sensors rely on the measurement of an electrical signal (e.g., current, potential) that is modulated by the interaction of an analyte with a modified electrode surface. Conducting polymers and other functional materials are often used to modify electrodes to enhance their sensitivity and selectivity. mdpi.com The electropolymerization of amine-containing aromatic compounds is a known method for creating functional thin films on electrode surfaces. mdpi.com In principle, this compound, with its imino linkage and aromatic quinoline rings, could potentially be used to form a polymeric film for electrochemical sensing. Such a modified electrode could exhibit electroactivity and be used for the detection of various analytes. Nevertheless, specific studies on the fabrication and analytical performance of electrode-modified sensors based on this compound are not found in the current body of scientific literature.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2'-Iminodiquinolin-8-ol, and what reaction conditions optimize yield?

  • Methodology : The compound can be synthesized via condensation reactions between quinolin-8-ol derivatives and amine-containing precursors. A reflux system with acetic anhydride and sodium acetate (common in quinoline chemistry) is a starting point . For higher efficiency, AI-driven synthesis planning tools (e.g., Template_relevance Reaxys) predict feasible one-step routes by analyzing analogous reactions, such as those for 2-(aminomethyl)quinolin-8-ol .
  • Key Parameters : Temperature (80–120°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios (1:1.2 for amine:quinoline) should be optimized. Monitor purity via HPLC (≥95%) .

Q. Which spectroscopic and structural characterization techniques are critical for confirming this compound's identity?

  • Core Techniques :

  • NMR : ¹H/¹³C NMR to resolve aromatic protons (δ 6.5–8.5 ppm) and imine linkages (δ 3.5–4.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (C₁₈H₁₃N₃O; calc. 287.28 g/mol) .
  • X-ray Crystallography : Single-crystal analysis (as in 8-hydroxyquinoline-zinc complexes) validates planar quinoline rings and intramolecular hydrogen bonding .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Approach :

  • Antimicrobial : Broth microdilution (MIC against E. coli and S. aureus), referencing protocols for 2-(1,3-dioxolan-2-yl)quinolin-8-ol .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
    • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .

Advanced Research Questions

Q. How do reaction conditions influence contradictory outcomes in synthesizing this compound derivatives?

  • Case Study : Oxidation of analogous compounds (e.g., 2-(aminomethyl)quinolin-8-ol) yields quinone derivatives under strong acidic conditions but forms dihydroquinolines in reductive environments .
  • Mitigation : Use kinetic studies (e.g., in situ IR monitoring) to identify intermediate species. Adjust pH (4–6) and catalyst loading (e.g., Pd/C for hydrogenation) to steer selectivity .

Q. What computational tools predict the compound’s binding affinity to biological targets?

  • In Silico Workflow :

  • Docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., topoisomerase II or bacterial gyrase) .
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
    • Validation : Compare predicted binding energies with experimental IC₅₀ values from enzymatic assays (e.g., ATPase activity inhibition) .

Q. How can structural analogs of this compound be designed to enhance solubility without compromising bioactivity?

  • Strategies :

  • Functionalization : Introduce sulfonate (–SO₃H) or polyethylene glycol (PEG) groups at the imine nitrogen to improve aqueous solubility .
  • Prodrug Design : Acetyl-protected hydroxyl groups (as in 5-aminoquinolin-8-ol derivatives) enable pH-sensitive release .
    • Analytical Validation : Measure logP (octanol-water partition coefficient) via shake-flask method and correlate with cellular uptake (flow cytometry) .

Key Considerations for Researchers

  • Reproducibility : Document reaction parameters (e.g., ramp rates, inert gas purging) meticulously, as minor variations in quinoline chemistry significantly impact outcomes .
  • Ethical Compliance : Adhere to in vitro research guidelines (e.g., NIH Guidelines) and avoid unapproved biological testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.